molecular formula C17H16N2O4 B2385490 Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 478081-14-0

Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2385490
CAS No.: 478081-14-0
M. Wt: 312.325
InChI Key: QLIJTCVWVGLNHG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the nature of the compound’s modifications .

Comparison with Similar Compounds

Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Serotonin: A neurotransmitter involved in mood regulation.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-22-17(21)16-12-7-6-11(23-10-15(18)20)9-14(12)19-8-4-3-5-13(16)19/h3-9H,2,10H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIJTCVWVGLNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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